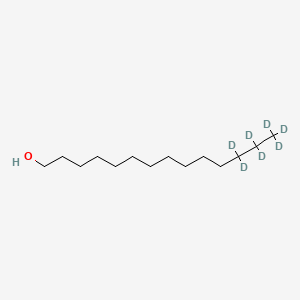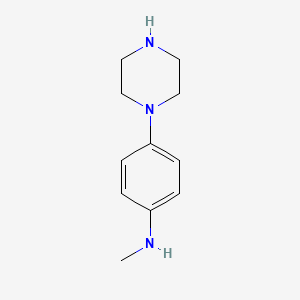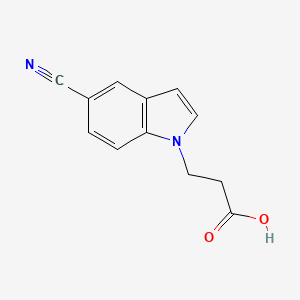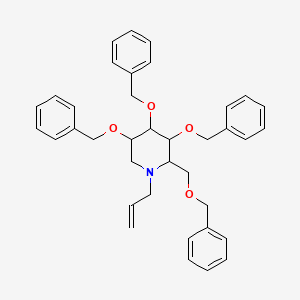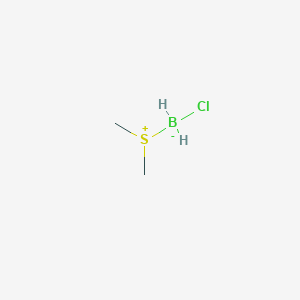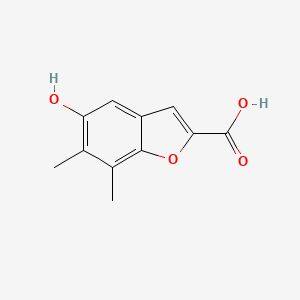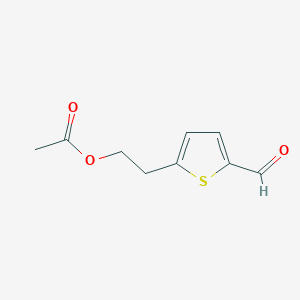
5-(2-Acetoxyethyl)-2-thiophenecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-formylthiophen-2-yl)ethyl acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a formyl group (–CHO) attached to the thiophene ring and an ethyl acetate group (–CH₂CH₃COO–) attached to the ethyl chain. The unique structure of 2-(5-formylthiophen-2-yl)ethyl acetate makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-formylthiophen-2-yl)ethyl acetate can be achieved through several synthetic routes. One common method involves the formylation of thiophene derivatives. The Vilsmeier-Haack reaction is often employed for this purpose, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the formyl group at the 5-position of the thiophene ring .
Another approach involves the use of the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method can be used to synthesize aminothiophene derivatives, which can then be further modified to introduce the formyl and ethyl acetate groups .
Industrial Production Methods
Industrial production of 2-(5-formylthiophen-2-yl)ethyl acetate typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The Vilsmeier-Haack reaction is favored for its high yield and selectivity, making it suitable for industrial applications.
化学反应分析
Types of Reactions
2-(5-formylthiophen-2-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Halogenation with bromine (Br₂) in acetic acid, nitration with nitric acid (HNO₃) in sulfuric acid (H₂SO₄), and sulfonation with sulfur trioxide (SO₃) in fuming sulfuric acid.
Major Products Formed
Oxidation: 2-(5-carboxythiophen-2-yl)ethyl acetate.
Reduction: 2-(5-hydroxymethylthiophen-2-yl)ethyl acetate.
Substitution: Various halogenated, nitrated, and sulfonated derivatives of 2-(5-formylthiophen-2-yl)ethyl acetate.
科学研究应用
2-(5-formylthiophen-2-yl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用机制
The mechanism of action of 2-(5-formylthiophen-2-yl)ethyl acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(5-formylthiophen-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethyl acetate group.
2-(5-formylthiophen-2-yl)ethyl alcohol: Similar structure but with a hydroxyl group instead of an ethyl acetate group.
2-(5-formylthiophen-2-yl)methyl acetate: Similar structure but with a methyl acetate group instead of an ethyl acetate group.
Uniqueness
2-(5-formylthiophen-2-yl)ethyl acetate is unique due to the presence of both a formyl group and an ethyl acetate group, which confer distinct chemical and biological properties
属性
分子式 |
C9H10O3S |
|---|---|
分子量 |
198.24 g/mol |
IUPAC 名称 |
2-(5-formylthiophen-2-yl)ethyl acetate |
InChI |
InChI=1S/C9H10O3S/c1-7(11)12-5-4-8-2-3-9(6-10)13-8/h2-3,6H,4-5H2,1H3 |
InChI 键 |
PFAGPCLBLYTCBF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCC1=CC=C(S1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859891.png)
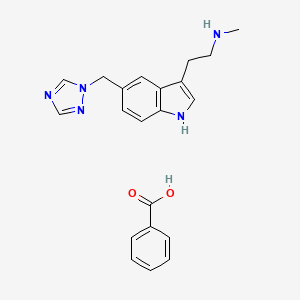
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[6,7,7,19,19,20-hexamethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17-octaen-13-yl]benzoic acid](/img/structure/B13859900.png)

![(3R,5S)-5-(6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid Sodium Salt](/img/structure/B13859914.png)

![4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine](/img/structure/B13859925.png)
